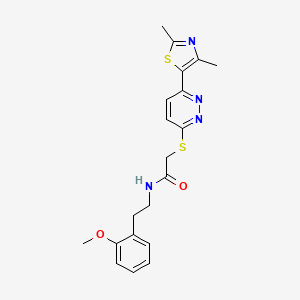

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide

Description

This compound is a thioacetamide derivative featuring a pyridazine core substituted with a 2,4-dimethylthiazole moiety and an N-(2-methoxyphenethyl)acetamide side chain. The methoxyphenethyl group may enhance lipophilicity, influencing membrane permeability and target binding.

Properties

IUPAC Name |

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S2/c1-13-20(28-14(2)22-13)16-8-9-19(24-23-16)27-12-18(25)21-11-10-15-6-4-5-7-17(15)26-3/h4-9H,10-12H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDBCJQADHGWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is an organic compound that exhibits potential biological activities due to its unique structural components. This compound features a thiazole moiety linked to a pyridazine ring, along with an acetamide functional group. The combination of these elements suggests diverse pharmacological properties, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 356.5 g/mol. The compound's structure includes:

- A thiazole ring known for its diverse pharmacological properties.

- A pyridazine ring which enhances the compound's interaction with biological targets.

- An acetamide group that may influence solubility and biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving DNA synthesis inhibition and caspase activation .

Case Study:

A study on thiazole-pyridazine derivatives demonstrated their potential to inhibit tumor growth by triggering apoptotic pathways in cancer cells. The compounds were synthesized and tested against various tumor cell lines using MTT assays, confirming their cytotoxic effects .

Antimicrobial Activity

Compounds containing thiazole and pyridazine functionalities have also shown antimicrobial properties. For example, derivatives with similar structures have been reported to possess antibacterial and antifungal activities . The thiazole moiety is particularly noted for its effectiveness against various microbial strains.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole ring | Antimicrobial |

| Pyridazinone | Pyridazine ring | Anticancer |

| Thioacetamide | Thioether linkage | Enzyme inhibitor |

This table highlights the unique combination of both thiazole and pyridazine functionalities in the target compound, suggesting a potentially broader range of biological activities compared to simpler analogs .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific cellular targets. Interaction studies could reveal how the compound binds to proteins involved in cancer progression or microbial resistance mechanisms.

Proposed Studies:

Future studies should focus on:

- In vitro assays : To evaluate cytotoxicity against various cancer cell lines.

- Mechanistic studies : To elucidate the pathways affected by the compound.

- In vivo models : To assess therapeutic efficacy and safety profiles.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 2-methoxyphenethyl group introduces moderate hydrophobicity, similar to the phenoxy group in Compound 24 but less polar than the cyanomethyl group in Compound 23. This could enhance blood-brain barrier penetration relative to more polar analogs.

Hypothetical Activity Profile :

- Cytotoxicity: The thiazole-pyridazine core may interfere with kinase or protease activity, akin to triazinoindole derivatives.

- Selectivity : The methoxyphenethyl group could reduce off-target effects compared to brominated analogs (e.g., Compounds 25, 27), which may exhibit higher reactivity but lower specificity.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.